molecular formula C20H12N4S2 B273498 12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),4,9,11-pentaene-6-thione

12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),4,9,11-pentaene-6-thione

Cat. No.: B273498
M. Wt: 372.5 g/mol
InChI Key: VMDCRKKEHBEEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione is a complex heterocyclic compound with a molecular formula of C20H12N4OS . This compound is characterized by its fused ring structure, which includes pyrimidine, thieno, and pyridazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-carboxamide . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of prostaglandin E2 and interleukin, which are involved in inflammatory responses . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other fused heterocyclic systems such as pyridazino[4’,3’:4,5]thieno[3,2-d]-1,2,3-triazines and pyridazino[4’,5’:4,5]thieno[2,3-c]pyridazinones . Compared to these compounds, 3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazine-8(7H)-thione is unique due to its specific ring fusion pattern and the presence of the thione group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12N4S2

Molecular Weight

372.5 g/mol

IUPAC Name

12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),4,9,11-pentaene-6-thione

InChI

InChI=1S/C20H12N4S2/c25-19-18-17(21-11-22-19)15-14(12-7-3-1-4-8-12)16(23-24-20(15)26-18)13-9-5-2-6-10-13/h1-11H,(H,21,22,25)

InChI Key

VMDCRKKEHBEEAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=S)N=CN4)SC3=NN=C2C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(C(=S)N=CN4)SC3=NN=C2C5=CC=CC=C5

Origin of Product

United States

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